molecular formula C9H14NO5- B14949216 2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanoate

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanoate

Cat. No.: B14949216
M. Wt: 216.21 g/mol
InChI Key: HNYCRWJENYWJKV-UHFFFAOYSA-M
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Description

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanoate is an organic compound with the molecular formula C9H14NO5. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanoate typically involves the reaction of 4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidine with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit the synthesis of bacterial cell walls by binding to the ribosomal subunits, thereby preventing protein synthesis. This action is similar to that of other oxazolidinone derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanoate is unique due to its specific structural features, such as the presence of both hydroxyl and oxo groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C9H14NO5-

Molecular Weight

216.21 g/mol

IUPAC Name

2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanoate

InChI

InChI=1S/C9H15NO5/c1-5(6(11)12)10-7(13)15-8(2,3)9(10,4)14/h5,14H,1-4H3,(H,11,12)/p-1

InChI Key

HNYCRWJENYWJKV-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])N1C(=O)OC(C1(C)O)(C)C

Origin of Product

United States

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